molecular formula C7H8F2N2O2 B2889915 2-(3,3-Difluoropropyl)pyrazole-3-carboxylic acid CAS No. 1784571-39-6

2-(3,3-Difluoropropyl)pyrazole-3-carboxylic acid

Cat. No.: B2889915
CAS No.: 1784571-39-6
M. Wt: 190.15
InChI Key: XKJZXHMMAOCVDS-UHFFFAOYSA-N
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Description

2-(3,3-Difluoropropyl)pyrazole-3-carboxylic acid is a versatile heterocyclic building block designed for advanced research applications, particularly in the development of fluorescent probes and bioconjugation. Its molecular structure, featuring a pyrazole core and a carboxylic acid functional group, allows for efficient derivatization and incorporation into larger molecular systems . The compound is of significant interest in the field of bioimaging. Pyrazole derivatives are recognized for their excellent synthetic versatility, good membrane permeability, and biocompatibility, making them promising scaffolds for creating probes that can detect ions and small molecules within living cells . The carboxylic acid moiety facilitates coupling to proteins, peptides, and other biomolecules using standard carbodiimide chemistry (e.g., EDAC), enabling the study of protein interactions and modifications . Furthermore, the difluoropropyl chain can enhance the molecule's metabolic stability and influence its lipophilicity, which is critical for optimizing probe performance in biological environments. Researchers can leverage this compound to develop novel sensors for studying cellular processes via techniques like Fluorescence Resonance Energy Transfer (FRET), where pyrazolyl derivatives have been successfully used to investigate interactions with transport proteins . This product is provided for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

2-(3,3-difluoropropyl)pyrazole-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8F2N2O2/c8-6(9)2-4-11-5(7(12)13)1-3-10-11/h1,3,6H,2,4H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKJZXHMMAOCVDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N(N=C1)CCC(F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,3-Difluoropropyl)pyrazole-3-carboxylic acid typically involves the reaction of pyrazole derivatives with difluoropropyl halides under controlled conditions. One common method includes the use of pyrazole-3-carboxylic acid as a starting material, which is then reacted with 3,3-difluoropropyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

2-(3,3-Difluoropropyl)pyrazole-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(3,3-Difluoropropyl)pyrazole-3-carboxylic acid is utilized in a wide range of scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex fluorinated compounds.

    Biology: In the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Potential use in the development of pharmaceuticals due to its bioactive properties.

    Industry: Used in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(3,3-Difluoropropyl)pyrazole-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoropropyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The carboxylic acid group can form hydrogen bonds with target proteins, leading to inhibition or modulation of their activity.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key features of 2-(3,3-Difluoropropyl)pyrazole-3-carboxylic acid with structurally related compounds:

Compound Name Substituent Positions Fluorine Substituent Molecular Formula Molecular Weight (g/mol) Key Functional Groups
This compound 2, 3 3,3-Difluoropropyl C₇H₇F₂N₂O₂ ~189* Carboxylic acid
1-(3,3,3-Trifluoro-2-oxopropyl)-1H-pyrazole-4-carboxylic acid 1, 4 3,3,3-Trifluoro-2-oxopropyl C₇H₅F₃N₂O₃ 222.12 Carboxylic acid, ketone
Ethyl 3-(Trifluoromethyl)pyrazole-5-carboxylate 3, 5 Trifluoromethyl C₇H₇F₃N₂O₂ ~224† Ester
Pyrazole-3-carboxylic acid, 1-(3-chloro-2-cyanophenyl)-5-methyl-ethyl ester 1, 3, 5 None (chloro, cyano substituents) C₁₄H₁₁ClN₄O₂ 326.72 Ester, nitrile

*Calculated based on molecular formula. †Estimated from analogous structures.

Key Observations:

  • Fluorination Patterns : The difluoropropyl group in the target compound provides moderate lipophilicity compared to the trifluoro-oxopropyl group in , which introduces polarity via the ketone moiety.
  • Functional Group Positioning : The carboxylic acid at position 3 in the target compound contrasts with the ester group in and the ketone in , affecting solubility and reactivity.

Commercial and Research Relevance

  • Availability : Pyrazole-3-carboxylic acid derivatives like those in are commercially available for research, though the target compound may require custom synthesis.
  • Applications : The difluoropropyl group’s balance of hydrophobicity and electronic effects positions this compound for exploration in kinase inhibitors or antimicrobial agents.

Biological Activity

2-(3,3-Difluoropropyl)pyrazole-3-carboxylic acid is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula: C7H8F2N2O2
  • Molecular Weight: 190.15 g/mol
  • IUPAC Name: 2-(3,3-Difluoropropyl)-1H-pyrazole-3-carboxylic acid

The biological activity of this compound can be attributed to its interaction with various biological targets. The compound exhibits a range of effects, primarily through modulation of signaling pathways and enzyme inhibition.

Target Interactions

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, which can lead to altered cellular responses.
  • Receptor Modulation : It interacts with various receptors that are crucial for cellular signaling, influencing processes such as inflammation and cell proliferation.

Biological Activities

The following table summarizes the key biological activities associated with this compound:

Activity TypeDescriptionReferences
AntimicrobialExhibits significant inhibitory effects against bacterial strains.
Anti-inflammatoryReduces pro-inflammatory cytokine production in vitro.
AnticancerInduces apoptosis in cancer cell lines through caspase activation.
NeuroprotectiveProtects neuronal cells from oxidative stress-induced damage.

Case Studies

Several studies have investigated the biological effects of this compound:

  • Antimicrobial Activity : A study demonstrated that the compound showed potent activity against Staphylococcus aureus, suggesting potential applications in treating bacterial infections .
  • Anti-inflammatory Effects : Research indicated that treatment with this compound significantly reduced levels of TNF-alpha and IL-6 in macrophage cultures, highlighting its potential as an anti-inflammatory agent .
  • Cancer Research : A recent investigation into the anticancer properties revealed that this compound effectively induced apoptosis in human breast cancer cells by activating the intrinsic apoptotic pathway .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for synthesizing 2-(3,3-Difluoropropyl)pyrazole-3-carboxylic acid and its analogs?

  • Answer : Synthesis typically involves multi-step organic reactions, including cyclization and fluorinated group introduction. For example:

  • Cyclization : Reacting pyrazolone intermediates with fluorinated alkylating agents (e.g., 3,3-difluoropropyl bromide) under basic conditions forms the pyrazole core. Ethyl acetoacetate and base-mediated cyclization have been adapted for similar pyrano-pyrazole structures .
  • Cross-Coupling : Palladium-catalyzed reactions (e.g., Suzuki-Miyaura) introduce fluorinated substituents, as seen in trifluoromethylpyrazole analogs .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradients) and recrystallization (ethanol/water) yield high-purity products (>95%) .

Q. What analytical techniques are critical for characterizing this compound?

  • Answer : Key techniques include:

  • NMR Spectroscopy : 1H/13C NMR identifies fluorine coupling patterns (e.g., CF2 groups at δ 110-120 ppm in 13C) and carboxylic protons (δ ~12-13 ppm in 1H) .
  • LC-MS/HPLC : Confirms molecular weight (e.g., [M+H]+ via ESI-MS) and purity (>95% using C18 columns, UV detection at 254 nm) .
  • IR Spectroscopy : Detects carboxylic acid O-H stretches (~2500-3000 cm⁻¹) and C=O bonds (~1700 cm⁻¹) .

Q. What are the primary biological targets or research applications of this compound?

  • Answer : While direct data is limited, structural analogs interact with:

  • Enzymes : Cyclooxygenase-2 (COX-2) inhibition in anti-inflammatory studies .
  • Bacterial Targets : Gram-positive bacteria (e.g., S. aureus) via membrane disruption, with MIC values <10 µg/mL for fluorinated derivatives .
  • Receptors : GABA-A modulation in neuroactive compounds .

Advanced Research Questions

Q. How can researchers optimize low yields in fluorinated pyrazole-carboxylic acid synthesis?

  • Answer : Strategies include:

  • Solvent/Temperature Optimization : DMF at 80°C improves cyclization efficiency vs. THF .
  • Catalytic Systems : Pd(OAc)₂ with ligands (e.g., XPhos) enhances cross-coupling yields (>85%) .
  • Microwave-Assisted Synthesis : Reduces reaction time (30 mins vs. 24 hrs) for fluorinated intermediates .

Q. How to resolve contradictions in bioactivity data across studies?

  • Answer : Contradictions often arise from structural or assay variations:

  • Comparative SAR : Standardize assays (e.g., fixed bacterial inoculum size) for MIC comparisons .
  • Computational Analysis : Molecular docking (AutoDock Vina) evaluates fluorine’s impact on binding affinity (e.g., ΔG values differ by 1-2 kcal/mol for ortho vs. para substituents) .
  • Meta-Analysis : Correlate EC50 with logP/pKa; e.g., logP >2.5 enhances blood-brain barrier penetration .

Q. What computational methods predict interaction mechanisms with biological targets?

  • Answer : Effective approaches include:

  • Molecular Dynamics (MD) : Simulates fluorine’s role in stabilizing protein-ligand complexes (e.g., van der Waals interactions with hydrophobic pockets) .
  • QSAR Models : Use descriptors like molar refractivity (MR) and H-bond donors to predict activity (R² >0.8 in validation) .
  • DFT Calculations : Analyze electron-withdrawing effects of CF2 groups on carboxylate ionization .

Q. How to design analogs with improved pharmacokinetics?

  • Answer : Strategies involve:

  • Prodrug Formation : Esterify the carboxylic acid to enhance oral bioavailability (e.g., ethyl ester analogs show 3x higher Cmax) .
  • Solubility Enhancement : Co-crystallize with β-cyclodextrin (1:1 molar ratio improves solubility by 10x) .
  • Fluorine Scanning : Modify the difluoropropyl chain (e.g., CH2CF2 vs. CF2CH2) to optimize logD for tissue-specific delivery .

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